molecular formula C18H20N4O5 B5378101 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid

1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid

Katalognummer B5378101
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: TVUOFVABAKJADY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of piperazine carboxylic acids, which have been shown to exhibit potent antitumor activity.

Wirkmechanismus

1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid exerts its antitumor activity by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activation of mast cells and eosinophils, which play a role in allergic and inflammatory responses. 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid has also been shown to inhibit platelet aggregation, which may have implications for its use in thrombotic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid is its potent and selective inhibition of BTK, which makes it a valuable tool for studying B-cell receptor signaling pathways. However, one limitation of 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid. One area of interest is the development of combination therapies that include 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, as it has been shown to have synergistic effects when used in combination with other anticancer agents. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved therapeutic efficacy. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, particularly its effects on immune and inflammatory responses.

Synthesemethoden

The synthesis of 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid involves a multistep process, starting with the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-aminoethyl)pyrimidine to form the key intermediate, which is subsequently reacted with piperazine-2-carboxylic acid to yield 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antitumor activity in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid has also been shown to have synergistic effects when used in combination with other anticancer agents.

Eigenschaften

IUPAC Name

1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5/c1-26-14-6-3-5-12(15(14)27-2)16(23)22-10-9-21(11-13(22)17(24)25)18-19-7-4-8-20-18/h3-8,13H,9-11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUOFVABAKJADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2C(=O)O)C3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.